molecular formula C19H14ClFO5 B2799559 (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 844453-34-5

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2799559
CAS No.: 844453-34-5
M. Wt: 376.76
InChI Key: OFUWUEJDAKYFGY-MFOYZWKCSA-N
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Description

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C19H14ClFO5 and its molecular weight is 376.76. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H16ClFO5C_{20}H_{16}ClFO_5, with a molecular weight of 390.79 g/mol. The compound features a benzofuran moiety linked to an ethyl acetate group through an ether bond, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial properties. The presence of the chloro and fluorine substituents may enhance this activity by altering the electronic properties of the molecule .
  • Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer effects. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
  • Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various benzofuran derivatives highlighted that compounds containing halogen substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored a series of benzofuran derivatives similar to this compound. These derivatives showed promising results in inhibiting the proliferation of human cancer cell lines, particularly breast and lung cancers. Mechanistic studies indicated that these compounds induced G1 phase cell cycle arrest and promoted apoptosis via caspase activation .

Anti-inflammatory Mechanism

In vitro studies demonstrated that certain benzofuran derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessMechanism of ActionReferences
AntimicrobialHighInhibition of bacterial growth
AnticancerModerateInduces apoptosis, cell cycle arrest
Anti-inflammatorySignificantReduces pro-inflammatory cytokines

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFO5/c1-2-24-18(22)10-25-11-6-7-12-16(8-11)26-17(19(12)23)9-13-14(20)4-3-5-15(13)21/h3-9H,2,10H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWUEJDAKYFGY-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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